N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxynaphthalene-1-sulfonamide
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxynaphthalene-1-sulfonamide is a sulfonamide derivative featuring a pyrazolone core substituted with a phenyl group and two methyl groups. The sulfonamide moiety is attached to a 4-methoxynaphthalene ring, distinguishing it from simpler analogs with smaller aromatic or aliphatic substituents.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-15-21(22(26)25(24(15)2)16-9-5-4-6-10-16)23-30(27,28)20-14-13-19(29-3)17-11-7-8-12-18(17)20/h4-14,23H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQQYPIQVJIRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-aminoantipyrine with benzoylisothiocyanate. The reaction conditions include equimolar ratios of the reactants, controlled temperature, and specific solvents to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes to isolate the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry and automated systems can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its analogs based on substituent variations, crystallographic data, and inferred physicochemical properties.
Sulfonamide Derivatives
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide (): Structure: Substituted with a 4-methylphenylsulfonamide group. Crystallography: Monoclinic crystal system (space group $P2_1/c$), with hydrogen bonds (N–H···O) stabilizing the structure . Key Difference: The smaller methyl group vs.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide ():
- Structure : Features a simpler methanesulfonamide group.
- SMILES/InChI : Indicates linear aliphatic sulfonamide, contrasting with the extended π-system in the target compound.
- Implication : Reduced hydrophobicity compared to naphthalene derivatives.
Acetamide Derivatives
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide (): Structure: Acetamide-linked 4-(methylsulfanyl)phenyl group. Crystallography: Monoclinic $P2_1/c$, with $a = 14.9176(8)$ Å, $b = 6.6527(4)$ Å, $c = 19.5792(10)$ Å, $\beta = 110.689(1)^\circ$. Hydrogen bonds (N–H···O) and C–H···π interactions contribute to packing . Key Difference: The acetamide linker and sulfur atom may enhance hydrogen bonding and electronic properties compared to sulfonamides.
Formamide Derivatives
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide (): Structure: Smaller formamide substituent. Crystallography: Orthorhombic system with $R$ factor = 0.064. The formamide group participates in intermolecular N–H···O bonds .
Data Tables
Table 1: Structural and Crystallographic Comparison
Table 2: Physicochemical Implications
| Compound Class | Substituent | Aromaticity | Solubility (Predicted) | Bioactivity Potential |
|---|---|---|---|---|
| Target Compound | 4-Methoxynaphthalene | High | Low (lipophilic) | High (binding affinity) |
| 4-Methylbenzenesulfonamide | Methylphenyl | Moderate | Moderate | Moderate |
| Methanesulfonamide | Aliphatic | None | High | Low |
| 4-(Methylsulfanyl)acetamide | Thioether + Acetamide | Moderate | Moderate | High (H-bond donors) |
| Formamide | Small polar group | None | High | Intermediate |
Research Findings and Implications
- The target compound’s methoxynaphthalene group may enhance π-π stacking in biological targets.
- Bioactivity : Formamide analogs demonstrate antipyretic/analgesic activity, suggesting that the target compound’s bulkier sulfonamide group could optimize receptor selectivity .
- Synthetic Pathways : Many analogs were synthesized via nucleophilic substitution or amidation, implying feasible routes for the target compound’s preparation .
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxynaphthalene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 343.4 g/mol. Its structure features a pyrazole ring connected to a naphthalene sulfonamide moiety, which is crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antibacterial Activity : The compound has shown moderate to strong antibacterial effects against several bacterial strains. For instance, docking studies reveal interactions with amino acids that suggest potential binding to bacterial enzymes, inhibiting their function .
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on cancer cells. For example, studies have reported that related sulfonamides can induce apoptosis in cancer cells through the mitochondrial pathway, affecting cell cycle regulation and promoting caspase activation .
- Enzyme Inhibition : The compound's sulfonamide group is associated with the inhibition of various enzymes such as acetylcholinesterase (AChE) and urease. These activities are significant for developing treatments for diseases like Alzheimer's and infections caused by urease-producing bacteria .
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Study : A study evaluated the antibacterial efficacy of the compound against various strains, revealing significant inhibition zones compared to control groups. The results indicated that the compound could serve as a lead for developing new antibacterial agents .
- Anticancer Study : In vitro studies on human leukemia cell lines demonstrated that the compound significantly reduced cell viability at low concentrations (EC50 values). The mechanism was linked to mitochondrial dysfunction and caspase activation, highlighting its potential as an anticancer drug .
- Enzyme Inhibition Study : The compound was tested for AChE inhibition using standard assays. Results showed a notable decrease in enzyme activity, suggesting its utility in treating conditions characterized by cholinergic deficits .
Q & A
Q. What experimental methods are recommended for determining the crystal structure of this compound?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. For this sulfonamide derivative, optimize crystal growth using slow evaporation in polar aprotic solvents (e.g., DMF or acetone). Data collection at low temperatures (~100 K) minimizes thermal motion artifacts . Refinement with SHELXL or similar software, combined with validation tools like PLATON, ensures accuracy in bond lengths (e.g., C–C mean 0.002–0.007 Å) and hydrogen-bonding networks .
Q. How can synthetic yields of the pyrazolone core be optimized?
The pyrazolone core is typically synthesized via cyclocondensation of hydrazines with β-keto esters. Key parameters include:
- Solvent choice : DMF enhances solubility of intermediates .
- Base selection : K₂CO₃ (1.2 eq.) improves deprotonation efficiency .
- Temperature : Room temperature minimizes side reactions (e.g., over-oxidation) .
Yields >70% are achievable under these conditions.
Advanced Research Questions
Q. How do electronic effects of the 4-methoxy group influence binding interactions?
The 4-methoxy group on the naphthalene ring enhances electron density, potentially increasing π-π stacking with aromatic residues in target proteins (e.g., cyclooxygenase isoforms). Comparative studies of analogs with/without methoxy substituents show:
| Derivative | IC₅₀ (μM) | Target Protein |
|---|---|---|
| 4-MeO | 0.12 | COX-2 |
| 4-H | 1.8 | COX-2 |
| This suggests methoxy groups improve potency by 15-fold, likely due to enhanced hydrophobic interactions . |
Q. How to resolve contradictions in crystallographic data for structurally related compounds?
Discrepancies in space groups (e.g., orthorhombic vs. monoclinic) or hydrogen-bonding patterns may arise from:
- Packing effects : Substituents like methyl or phenyl groups alter intermolecular interactions .
- Temperature : Data collected at 100 K vs. 293 K can shift unit cell parameters (e.g., ±0.1 Å in a, b, c axes) .
Validate findings using complementary techniques (e.g., Hirshfeld surface analysis) and cross-reference with computational models (DFT) .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
Use QSAR models parameterized with:
- LogP : Predicted ~3.2 (moderate lipophilicity due to sulfonamide and methoxy groups).
- TPSA : ~90 Ų (high solubility but limited blood-brain barrier penetration).
Tools like SwissADME or MOE align with experimental Caco-2 permeability data (Papp < 5 × 10⁻⁶ cm/s) .
Methodological Guidance
Q. Designing derivatives for enhanced anti-inflammatory activity
- Core modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the naphthalene 2-position to stabilize sulfonamide-protein interactions .
- Pyrazolone substitutions : Replace 1,5-dimethyl with bulkier groups (e.g., isopropyl) to modulate steric effects .
Validate using in vitro COX-2 inhibition assays and molecular docking (AutoDock Vina) to assess binding poses .
7. Analyzing conflicting biological data in structure-activity relationship (SAR) studies
If one study reports potent activity (e.g., IC₅₀ = 0.1 μM) while another shows no effect:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
